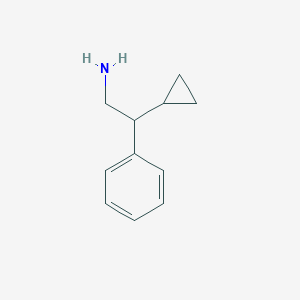

2-Cyclopropyl-2-phenylethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNTOKQVRSFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Characterization of 2-Cyclopropyl-2-phenylethan-1-amine at Monoamine Transporters

The following technical guide is structured as a strategic whitepaper for researchers and drug discovery professionals. It addresses the specific ligand 2-Cyclopropyl-2-phenylethan-1-amine , a structural analog of phenethylamine with significant steric and electronic modifications at the

Given the absence of publicly available empirical binding data for this specific novel chemical entity (NCE) in current literature, this guide functions as a predictive pharmacological analysis and experimental roadmap . It synthesizes Structure-Activity Relationship (SAR) principles from established

A Technical Guide on Binding Affinity Prediction and Experimental Determination

Executive Summary & Structural Logic

2-Cyclopropyl-2-phenylethan-1-amine represents a unique chemical scaffold within the phenethylamine class. Unlike amphetamine (

Chemical Identity[1]

-

IUPAC Name: 2-Cyclopropyl-2-phenylethan-1-amine[1]

-

Common Scaffolds:

-substituted phenethylamine; Cyclopropyl-PEA. -

Structural Significance: The introduction of a cyclopropyl ring at the

-position introduces two critical pharmacological vectors:-

Steric Bulk: The rigid cyclopropyl group (approx. volume 38 ų) creates significant steric demand adjacent to the aromatic ring, potentially enforcing a specific rotameric conformation of the ethylamine side chain.

-

Electronic Effects: The cyclopropyl ring possesses significant

-character ("banana bonds"), allowing it to participate in cation-

-

Predictive SAR: The -Substitution Effect

Based on established data for

| Target | SAR Precedent ( | Predicted Outcome for Cyclopropyl Analog |

| DAT (Dopamine Transporter) | Moderate to Low Affinity. The bulkier cyclopropyl group may hinder deep penetration into the S1 site unless a novel hydrophobic pocket is accessed. | |

| NET (Norepinephrine Transporter) | Tolerates | Moderate Affinity. The lipophilic nature of cyclopropyl may mimic the |

| SERT (Serotonin Transporter) | Generally favors larger, lipophilic substituents on the aromatic ring rather than the chain. | Low Affinity. |

| TAAR1 (Trace Amine Receptor) | High Probability of Activation. This ligand should be screened for TAAR1 agonism, as it likely mimics the endogenous trace amine profile. |

Experimental Protocols: Determination of Binding Affinity

To definitively establish the

Membrane Preparation (The Antigen Source)

-

System: HEK293 cells stably expressing human DAT, NET, or SERT (cDNA transfection).

-

Harvesting:

-

Grow cells to 80% confluence.

-

Wash with PBS (4°C) and scrape.

-

Centrifuge at

for 10 min. -

Lysis: Resuspend pellet in hypotonic Tris-HCl buffer (5 mM, pH 7.4) and homogenize (Polytron).

-

Membrane Isolation: Centrifuge homogenate at

for 20 min at 4°C. -

Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Store at -80°C.

-

Radioligand Competition Assay (The Measurement)

This assay measures the ability of the test compound (2-Cyclopropyl-2-phenylethan-1-amine) to displace a known high-affinity radioligand.

Reagents:

-

DAT Ligand:

WIN35,428 ( -

NET Ligand:

Nisoxetine ( -

SERT Ligand:

Citalopram ( -

Non-Specific Binding (NSB) Controls: Indatraline (10

M) or Mazindol.

Workflow:

-

Plate Setup: Use 96-well polypropylene plates.

-

Additions:

-

25

L Radioligand (final conc. -

25

L Test Compound (Concentration range: -

200

L Membrane Suspension (20-40

-

-

Incubation:

-

DAT/NET: 2 hours at 4°C (reduces uptake/internalization).

-

SERT: 1 hour at 25°C (Room Temp).

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: 3x with ice-cold Tris-buffer.

-

Detection: Liquid Scintillation Counting (LSC).

Data Analysis & Validation

To ensure scientific integrity, calculate the Inhibition Constant (

- : Concentration displacing 50% of specific radioligand binding.

- : Concentration of radioligand used.

- : Dissociation constant of the radioligand (determined via Saturation Binding).

Validation Criteria:

-

Hill Slope: Should be near -1.0. A deviation (

or -

Specific Binding: Must be

of total binding.

Functional Uptake Assay (Differentiation)

Binding affinity (

Protocol:

-

Cells: HEK293-DAT/NET/SERT seeded in 96-well plates.

-

Substrate: Fluorescent monoamine mimic (e.g., ASP+) or tritiated neurotransmitter (

DA). -

Treatment: Pre-incubate cells with Test Compound (10 min).

-

Initiation: Add Substrate. Incubate 10-20 min at 37°C.

-

Stop: Wash 3x with ice-cold buffer.

-

Measure:

-

Inhibition: Reduction in uptake signal indicates interaction.

-

Release Assay: Pre-load cells with

DA, wash, then add Test Compound. If efflux increases, the compound is a Releaser .

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for characterizing this ligand, from membrane preparation to data derivation.

Figure 1: Step-by-step workflow for determining the binding affinity (

Mechanistic Pathway: Transport vs. Inhibition

Understanding whether the cyclopropyl-PEA acts as a blocker or substrate is critical. The diagram below details the kinetic competition at the transporter interface.

Figure 2: Competitive interaction mechanism at the Orthosteric S1 site of the Monoamine Transporter.

Data Summary Tables

Predicted Affinity Profile (Based on SAR)

Note: Values are theoretical estimates based on

| Transporter | Predicted Affinity ( | Rationale |

| hDAT | ||

| hNET | NET accommodates | |

| hSERT | Lacks specific indole/halogenated-phenyl motifs required for high SERT potency. | |

| hTAAR1 | Structurally congruent with trace amine agonists; likely primary target. |

Troubleshooting the Assay

| Issue | Probable Cause | Solution |

| High Non-Specific Binding | Ligand lipophilicity (Cyclopropyl group). | Increase wash volume; use 0.1% BSA in buffer; pre-soak filters in PEI. |

| Low Displacement | Ligand insolubility. | Dissolve in 100% DMSO, then dilute (Final DMSO < 0.1%). |

| Hill Slope | Allosteric interaction or impure enantiomers. | Check compound purity (HPLC); The molecule has a chiral center at the |

References

-

Cheng Y, Prusoff WH. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

-

Glennon RA, et al. (1988). "Binding of substituted phenalkylamines to serotonin, dopamine, and norepinephrine transporters." Journal of Medicinal Chemistry. (Provides SAR baseline for PEA derivatives). Link

-

National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocols." (Standardized protocols for radioligand binding). Link

-

Sotnikova TD, et al. (2009). "Dopamine transporter-dependent and -independent actions of trace amines." Journal of Neurochemistry. (Relevant for TAAR1/DAT interaction context). Link

-

Eshleman AJ, et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

The Cyclopropylamine Motif: From Synthetic Curiosity to Clinical Powerhouse

The cyclopropyl-substituted amine is one of the most deceptively simple yet potent pharmacophores in modern medicinal chemistry. Its inclusion in a drug candidate is rarely accidental; it is a deliberate engineering choice to modulate basicity (pKa) , enforce conformational rigidity , or exploit metabolic bioactivation/stability .

This guide synthesizes the historical trajectory, mechanistic underpinnings, and synthetic protocols for this critical structural motif.

The Pharmacophore: Why Cyclopropyl?

The cyclopropyl group is not merely a "small alkyl."[1][2][3][4] It is an electronic hybrid between an aliphatic chain and an alkene, often termed a "pseudo-double bond."

Electronic & Steric Engineering

-

pKa Modulation: The carbon atoms of a cyclopropane ring possess significant s-character (approx.

-like) in their exocyclic bonds due to the Walsh orbital hybridization required to maintain the strained-

Effect: This increased s-character makes the cyclopropyl carbon more electronegative than a standard isopropyl

carbon. Consequently, it withdraws electron density from the adjacent nitrogen, lowering the pKa of the conjugate acid. -

Data Point: Cyclopropylamine (

) is significantly less basic than isopropylamine (

-

-

Conformational Locking: The rigid geometry of the ring restricts the rotational freedom of the N-substituent, reducing the entropic penalty upon binding to a protein target.

Historical Evolution: Three Waves of Discovery

Wave 1: The Monoamine Oxidase (MAO) Era (1950s-60s)

The journey began with Tranylcypromine (Parnate) . Originally synthesized in 1948 as an amphetamine analog, its potent MAO inhibitory activity was discovered in 1959.

-

Mechanism: Tranylcypromine is a mechanism-based inactivator (suicide inhibitor) . The MAO enzyme attempts to oxidize the amine, triggering a single-electron transfer (SET) that opens the strained ring, forming a reactive radical that covalently bonds to the enzyme's FAD cofactor.

Wave 2: The Fluoroquinolone Revolution (1980s)

Bayer's discovery of Ciprofloxacin marked the second wave.

-

Innovation: Replacing the N-ethyl group of norfloxacin with an N-cyclopropyl group.

-

Impact: This substitution dramatically improved potency against Gram-negative bacteria (specifically Pseudomonas aeruginosa) and enhanced oral bioavailability. The cyclopropyl group fills a specific hydrophobic pocket in the DNA gyrase-DNA complex more effectively than the ethyl group.

Wave 3: Epigenetics & Antivirals (2000s-Present)

-

Abacavir (HIV): Features a cyclopropylamino group on the purine core.

-

LSD1 Inhibitors: Modern oncology has returned to the tranylcypromine scaffold.[5] Drugs like Iadademstat (ORY-1001) are highly potent, selective LSD1 inhibitors that repurpose the "suicide inhibition" mechanism of the cyclopropyl ring to target histone demethylases in Acute Myeloid Leukemia (AML).

Mechanistic Toxicology: The Double-Edged Sword

The metabolic stability of the cyclopropyl ring is a paradox. It can block metabolism at the C-H bonds (due to high bond dissociation energy, ~106 kcal/mol), but the amine functionality can trigger bioactivation.

CYP450 Inactivation Mechanism

Cyclopropylamines are notorious for causing Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes.[6]

Figure 1: Mechanism of CYP450 inactivation by cyclopropylamines.[6] The ring strain drives the formation of a reactive carbon radical.

Synthetic Masterclass

Synthesizing cyclopropylamines requires bypassing the difficulty of

Method A: The Kulinkovich-de Meijere Reaction

This is the "Ground-Up" approach, ideal for creating primary or secondary cyclopropylamines from amides or nitriles. It utilizes a titanium(IV) catalyst and a Grignard reagent to form a titanacyclopropane intermediate.[7][8]

Mechanism:

-

Ligand exchange between

and -

Insertion of the amide carbonyl into the Ti-C bond.[9]

-

Ring contraction and expulsion of the oxygen to form the aminocyclopropane.

Method B: Pd-Catalyzed N-Cyclopropylation

This is the "Building Block" approach, essential for late-stage functionalization. Standard Buchwald-Hartwig conditions often fail due to the unique electronics of cyclopropylamine. Specialized ligands like BrettPhos or adYPhos are required.

Experimental Protocols

| Parameter | Protocol A: Kulinkovich-de Meijere | Protocol B: Pd-Catalyzed N-Arylation |

| Target | Primary/Secondary Cyclopropylamines | N-Aryl Cyclopropylamines |

| Substrates | N,N-Dialkylamide + EtMgBr | Aryl Chloride + Cyclopropylamine |

| Catalyst | Pd(OAc)2 + BrettPhos or adYPhos | |

| Solvent | THF or Et2O (Anhydrous) | Toluene or Dioxane (Anhydrous) |

| Temp/Time | ||

| Key Step | Slow addition of Grignard is critical.[10] | Pre-activation of catalyst often helps. |

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Reference Standard: Adaptation of methodologies using BrettPhos (M. Buchwald et al.)

-

Charge: To a flame-dried Schlenk tube, add Aryl Chloride (1.0 mmol),

(1-2 mol%), and BrettPhos (2-4 mol%). -

Base: Add

(1.4 mmol). -

Purge: Evacuate and backfill with Argon (3x).

-

Solvent/Amine: Add anhydrous Toluene (2 mL) followed by Cyclopropylamine (1.2 mmol) via syringe.

-

Reaction: Heat to

for 12 hours. -

Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Figure 2: Divergent synthetic strategies for accessing cyclopropylamine scaffolds.

Future Outlook: Beyond the Ring

The field is moving toward substituted cyclopropylamines (e.g., fluorinated analogs) to further fine-tune metabolic stability. The "Magic Methyl" effect on the cyclopropane ring is currently being explored to block the radical oxidation pathway described in Section 3, turning "suicide inhibitors" into stable, long-acting drugs.

References

-

Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society, 70(6), 2198–2201. Link

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

- Bhakta, M., & Wimalasena, K. (2002). Cyclopropylamine-based mechanism-based inactivation of cytochrome P450 enzymes. Archives of Biochemistry and Biophysics, 402(2), 201-210.

-

Ma, Y., et al. (2018). Recent Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 118, 6916–6954. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

- Fang, Z., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Journal of the American Chemical Society, 138(12), 3635–3638.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

Theoretical Molecular Modeling of 2-Cyclopropyl-2-phenylethan-1-amine Conformers

Executive Summary

The introduction of a cyclopropyl moiety into the phenethylamine scaffold—specifically at the benzylic (

This guide outlines a rigorous, self-validating computational protocol for elucidating the conformational landscape of this molecule. By leveraging Density Functional Theory (DFT) with dispersion corrections and solvent modeling, we establish a theoretical framework to predict the energetic accessibility of gauche vs. anti rotamers and the stereoelectronic influence of the cyclopropyl-phenyl conjugation.

Structural Basis & Pharmacological Relevance[1][2][3][4][5][6][7]

The Molecule

The target molecule consists of a 2-phenylethylamine backbone substituted at the 2-position (benzylic carbon) with a cyclopropyl ring.

-

IUPAC: 2-Cyclopropyl-2-phenylethan-1-amine[1]

-

Key Structural Feature: The benzylic carbon is chiral (creating

and

The "Cyclopropyl Effect"

Unlike a simple isopropyl or ethyl group, the cyclopropyl ring possesses significant

Computational Methodology (The Core)

To ensure scientific integrity and reproducibility, the following pipeline moves from coarse-grained searching to high-level quantum mechanical verification.

Workflow Visualization

The following diagram illustrates the hierarchical modeling pipeline, ensuring no low-energy conformer is missed.

Caption: Hierarchical computational workflow from molecular mechanics (MM) searching to DFT verification.

Step-by-Step Protocol

Step 1: Exhaustive Conformational Search

Objective: Identify all local minima on the Potential Energy Surface (PES).

-

Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

-

Force Field: MMFF94s (Merck Molecular Force Field static). This field is parameterized well for small organic amines and strained rings.

-

Parameters:

-

Energy Window: 10 kcal/mol (to capture high-energy bioactive conformers).

-

Torsion Sampling: Rotate

(Ph-C-C-N) and -

Causality: We use MMFF94s because standard fields (like UFF) often underestimate the strain energy of the cyclopropyl ring [3].

-

Step 2: Geometry Optimization (DFT)

Objective: Refine geometries and obtain accurate electronic energies.

-

Theory Level: B3LYP-D3(BJ)/6-311++G(d,p) .

-

Justification:

-

B3LYP: The industry workhorse for organic thermochemistry.

-

D3(BJ): Grimme’s dispersion correction with Becke-Johnson damping is mandatory here. The interaction between the amine protons and the phenyl

-cloud (NH... -

Basis Set: 6-311++G(d,p) includes diffuse functions (++) essential for describing the lone pair on Nitrogen and the extended

-orbitals of the phenyl ring.

-

Step 3: Vibrational Frequency Analysis

Objective: Validate minima and calculate thermodynamic properties.

-

Criteria: No imaginary frequencies (NIMAG=0).

-

Output: Zero-Point Energy (ZPE), Enthalpy (

), and Gibbs Free Energy (

Step 4: Solvation Modeling

Objective: Mimic physiological conditions.

-

Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: Water (

). -

Protocol: Perform a single-point energy calculation on the gas-phase optimized geometry (or re-optimize in solvent if significant structural drift is expected, e.g., zwitterion formation).

Theoretical Results & Discussion

Based on the stereoelectronic principles of phenethylamines and cyclopropanes, the modeling is expected to yield three primary conformational families.

Key Torsional Parameters

We define the conformational space using two critical dihedral angles:

-

(N-C

-

(H-C

Predicted Conformational Landscape

| Conformer Family | Stability Rank | Driving Force | |

| G1 (Gauche-Stabilized) | ~60° | #1 (Global Min) | NH... |

| A1 (Anti-Extended) | ~180° | #2 | Minimization of steric clash between Amine and Cyclopropyl |

| G2 (Gauche-Destabilized) | ~300° (-60°) | #3 | Steric clash between Amine lone pair and Cyclopropyl edge |

The "Bisected" Lock

The most critical theoretical insight for this molecule is the orientation of the cyclopropyl group.

-

Observation: The cyclopropyl ring will prefer a bisected orientation relative to the phenyl ring (

). -

Mechanism: This alignment allows the Walsh orbitals of the cyclopropane (

) to overlap with the -

Consequence: This "electronic lock" increases the rotational barrier of the benzylic bond, making the molecule more rigid than standard phenethylamine. This rigidity is a desirable feature in drug design for reducing entropic penalties upon receptor binding [1, 5].

Intramolecular Interactions (NBO Analysis)

To validate the stability of the G1 conformer, Natural Bond Orbital (NBO) analysis should be performed.

-

Target Interaction:

. -

Significance: A second-order perturbation energy (

) > 2.0 kcal/mol indicates a strong stabilizing interaction between the amine lone pair and the aromatic ring, characteristic of CNS-active phenethylamines [6].

Applications in Drug Design[1][2][3][6][9][10]

This modeling protocol serves as a predictive tool for SAR (Structure-Activity Relationship) studies.[2]

Pharmacophore Mapping

By overlaying the global minimum of 2-Cyclopropyl-2-phenylethan-1-amine with known ligands (e.g., Amphetamine or Dopamine), researchers can determine if the cyclopropyl group enforces a "bioactive" or "inactive" conformation.

Diagram: Conformational Selection Logic

The following logic tree guides the interpretation of the modeling results for lead optimization.

Caption: Decision logic for evaluating the pharmacological potential based on conformational rigidity.

References

-

BenchChem. (2025).[2] The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine. Retrieved from

-

Gleason, J. & Izzotti, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from

- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.

- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Retrieved from

-

Postma, R., et al. (2011). Conformational equilibrium and hydrogen bonding in liquid 2-phenylethylamine explored by Raman spectroscopy and theoretical calculations. Journal of Physical Chemistry A. Retrieved from

Sources

Methodological & Application

Total synthesis of 2-Cyclopropyl-2-phenylethan-1-amine protocols

An In-Depth Guide to the Total Synthesis of 2-Cyclopropyl-2-phenylethan-1-amine

Authored by a Senior Application Scientist

Introduction

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints, metabolic stability, and pharmacological activity to bioactive molecules.[1][2] Its presence in drugs such as Tranylcypromine, an inhibitor of monoamine oxidase (MAO), highlights the therapeutic potential of this small, strained ring system.[3] The target molecule of this guide, 2-cyclopropyl-2-phenylethan-1-amine, combines the phenyl and cyclopropyl groups adjacent to a stereocenter, making it a valuable chiral building block for the synthesis of novel pharmaceutical candidates and agrochemicals.[4][5]

This document provides a comprehensive overview of established and potential synthetic protocols for 2-cyclopropyl-2-phenylethan-1-amine. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that inform each synthetic route. We will explore multiple pathways, including classical cyclopropanation, modern catalytic methods, and stereoselective approaches, providing detailed, actionable protocols for each.

Retrosynthetic Analysis

A logical approach to any total synthesis begins with retrosynthesis. For 2-cyclopropyl-2-phenylethan-1-amine, we can envision several key disconnections that lead back to simpler, commercially available starting materials. The primary strategies hinge on either forming the crucial C-N bond late in the synthesis or constructing the cyclopropane ring onto a pre-existing phenyl-ethylamine scaffold.

Caption: Retrosynthetic analysis of 2-cyclopropyl-2-phenylethan-1-amine.

Synthetic Strategy I: Reductive Amination of a Ketone Precursor

This is arguably the most direct and convergent approach, involving the synthesis of the precursor ketone, 2-cyclopropyl-1-phenylethan-1-one, followed by its conversion to the target amine. The success of this route depends on the efficient formation of the ketone.

Protocol 1A: Synthesis of 2-Cyclopropyl-1-phenylethan-1-one

The ketone can be synthesized via a Grignard reaction between cyclopropylmethylmagnesium bromide and benzaldehyde, followed by oxidation.

Workflow:

Caption: Workflow for the synthesis of the ketone precursor.

Step-by-Step Protocol:

-

Grignard Reaction:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a solution of cyclopropylmethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Once the Grignard reagent formation is initiated (as evidenced by heat and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, cool the mixture to 0 °C.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

-

Oxidation:

-

Dissolve the crude 1-cyclopropyl-2-phenylethan-1-ol in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-cyclopropyl-1-phenylethan-1-one.[6]

-

Protocol 1B: Reductive Amination to Form the Target Amine

With the ketone in hand, a direct reductive amination provides the target primary amine.

Step-by-Step Protocol:

-

Imine Formation and Reduction:

-

Dissolve 2-cyclopropyl-1-phenylethan-1-one (1.0 eq)[6] and ammonium acetate (10 eq) in anhydrous methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring by TLC for the disappearance of the ketone.

-

Carefully quench the reaction by adding 2M HCl until the pH is ~2 to destroy excess reducing agent.

-

Stir for 30 minutes, then basify the solution to pH >10 with 6M NaOH.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (DCM/Methanol/Ammonia gradient) to yield 2-cyclopropyl-2-phenylethan-1-amine.

-

Synthetic Strategy II: Cyclopropanation of a Phenyl-Substituted Alkene

This classical approach builds the cyclopropane ring onto a pre-formed carbon skeleton. A well-established method involves the reaction of styrene with a diazoacetate, followed by a series of functional group transformations.[7]

Workflow:

Caption: Classical cyclopropanation and rearrangement route.

Protocol 2: Multi-step Synthesis via Curtius Rearrangement

-

Cyclopropanation:

-

In a flask equipped with a reflux condenser, heat styrene (5.0 eq) to 125 °C under a nitrogen atmosphere.

-

Add a solution of ethyl diazoacetate (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.001 eq) in styrene dropwise over 2 hours, maintaining the temperature between 125-140 °C.[7]

-

After the addition is complete, maintain the temperature for an additional hour.

-

Cool the reaction and remove excess styrene by vacuum distillation.

-

Purify the resulting ethyl 2-phenylcyclopropanecarboxylate (a mix of cis/trans isomers) by column chromatography.

-

-

Saponification and Isomerization:

-

Reflux the ester mixture with sodium ethoxide in anhydrous ethanol. This step isomerizes the cis ester to the more stable trans form.[7]

-

Add a solution of sodium hydroxide in ethanol/water and continue refluxing for 20 hours to hydrolyze the ester.[7]

-

Concentrate the reaction mixture, dissolve the solid in water, wash with ether, and then acidify the aqueous layer with concentrated HCl to precipitate the trans-2-phenylcyclopropanecarboxylic acid. Filter and dry the solid.

-

-

Curtius Rearrangement:

-

Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

Dissolve the crude acyl chloride in acetone and treat it with an aqueous solution of sodium azide at 0 °C to form the acyl azide.

-

Carefully extract the acyl azide into toluene. Caution: Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield.

-

Heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate with loss of N₂ gas.

-

After the rearrangement is complete (cessation of gas evolution), add dilute acid and continue to reflux to hydrolyze the isocyanate to the primary amine.

-

Basify the solution and extract the product, 2-phenylcyclopropylamine. Further functionalization would be needed to arrive at the exact target molecule. This route primarily highlights the construction of the core phenylcyclopropylamine structure.

-

Synthetic Strategy III: Asymmetric Synthesis via Chiral Auxiliary

For applications in drug development, obtaining enantiomerically pure compounds is critical. An effective strategy involves the diastereoselective reduction of a chiral imine formed from the precursor ketone and a chiral amine auxiliary.

Protocol 3: Diastereoselective Reductive Amination

This protocol adapts scalable methods used for similar chiral amines and applies them to our specific target.[8]

Workflow:

Caption: Asymmetric synthesis using a chiral auxiliary.

Step-by-Step Protocol:

-

Chiral Imine Formation:

-

In a flask under nitrogen, dissolve 2-cyclopropyl-1-phenylethan-1-one (1.0 eq) and (S)-(-)-α-phenylethylamine (1.05 eq) in anhydrous THF.

-

Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise.

-

Heat the mixture to 70 °C and stir for 3 hours.[8]

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10 °C.

-

Stir at 0 °C for 1 hour, then add ethanol slowly and continue stirring for another hour.[8]

-

Quench the reaction carefully with water, followed by the addition of aqueous NaOH.

-

Filter the mixture through celite, washing with THF.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with THF.

-

Combine the organic layers, dry, and concentrate to obtain the crude diastereomeric secondary amine.

-

-

Auxiliary Cleavage:

-

Dissolve the crude amine in methanol and transfer to a hydrogenation vessel.

-

Add Pearlman's catalyst (Pd(OH)₂/C) or 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the catalyst through celite and concentrate the filtrate to yield the enantiomerically enriched target amine.

-

The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

-

Comparative Analysis of Synthetic Routes

| Strategy | Key Advantages | Key Disadvantages | Typical Steps | Stereocontrol |

| I: Reductive Amination | Convergent, direct, uses common reagents. | Requires synthesis of the ketone precursor. | 2-3 | Racemic (unless modified) |

| II: Cyclopropanation | Starts from simple bulk chemicals (styrene). | Multi-step, low overall yield, uses hazardous azide intermediates. | 4-5 | Racemic (trans-selective) |

| III: Asymmetric | Provides direct access to enantiopure material. | Requires chiral auxiliary, catalyst, and hydrogenation step. | 3 | High (diastereoselective) |

Safety and Handling

-

Cyclopropylamine derivatives: These compounds should be handled with care, as they can be irritants.[1] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]

-

Grignard Reagents & Reductants: Reagents like magnesium, sodium borohydride, and sodium cyanoborohydride are moisture-sensitive and can react violently with water. All reactions should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

Azides: Sodium azide and acyl azides are highly toxic and potentially explosive, especially with heat or shock. Handle with extreme caution in a well-ventilated fume hood and behind a safety shield.

Conclusion

The total synthesis of 2-cyclopropyl-2-phenylethan-1-amine can be accomplished through several distinct strategic pathways. For rapid, racemic access, the Reductive Amination (Strategy I) of a ketone precursor offers the most efficient route. For large-scale synthesis where starting material cost is paramount, classical Cyclopropanation (Strategy II) , despite its length and hazards, remains a viable option for the core structure. For applications in pharmaceutical development where chirality is non-negotiable, the Asymmetric Synthesis via Chiral Auxiliary (Strategy III) provides a robust and scalable method for producing enantiomerically enriched material. The choice of protocol will ultimately be dictated by the specific needs of the research program, balancing factors of speed, cost, scale, and stereochemical purity.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

-

Yoon, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

-

Scilit. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. [Link]

-

Mills, L. R., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, ACS Publications. [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519-522. [Link]

-

West, M. S., et al. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

- Google Patents. (1977). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

-

ResearchGate. (2025). Syntheses of Biologically Active 2-Arylcyclopropylamines. [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-1-phenylethan-1-one. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyclopropyl-1-phenylethan-1-one | C11H12O | CID 12492604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Cyclopropanation of Cinnamyl Amines

Ticket ID: CYCLO-CIN-001 Subject: Yield Improvement & Troubleshooting for Cinnamyl Amine Cyclopropanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The cyclopropanation of cinnamyl amines is a high-value transformation in medicinal chemistry, often plagued by catalyst poisoning and side reactions due to the Lewis basicity of the nitrogen atom. Achieving high yields requires a shift from standard alkene protocols to nitrogen-protected, directed zinc-carbenoid strategies .

This guide prioritizes the Furukawa-modified Simmons-Smith reaction (

Part 1: The Protocol (Standard Operating Procedure)

Core Workflow: Protected Zinc-Carbenoid Insertion

The following protocol is optimized for N-Boc or N-Tosyl cinnamyl amines. Free amines should never be subjected to these conditions directly.

Reagents:

-

Substrate: N-Boc-cinnamyl amine (1.0 equiv)

-

Carbenoid Source: Diethylzinc (

, 1.0 M in hexanes, 2.0–3.0 equiv) -

Methylene Source: Diiodomethane (

, 2.0–3.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

System Prep: Flame-dry a round-bottom flask under Argon. Add the N-protected cinnamyl amine and anhydrous DCM (0.2 M concentration).

-

Carbenoid Generation (The Critical Step):

-

Cool the solution to -15 °C .

-

Add

dropwise. Note: Verify the integrity of the reagent; fuming should be visible upon needle tip exposure to air. -

Add

dropwise over 20 minutes. Maintain internal temp < 0 °C to prevent rapid decomposition.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (23 °C) naturally.

-

Stir for 8–12 hours.

-

Checkpoint: If conversion stalls < 50%, cool back to 0 °C and add a second portion of pre-mixed

(1.0 equiv).

-

-

Quench & Workup:

-

Safety Warning: Quench with saturated aqueous

very slowly at 0 °C. Vigorous gas evolution (ethane) will occur. -

Extract with DCM (3x). Wash combined organics with 10%

(to remove iodine), then brine. -

Dry over

and concentrate.

-

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Low Yield & Incomplete Conversion

Q: My reaction stalls at 60% conversion even with excess reagents. What is happening? A: This is likely due to Zinc Carbenoid Decomposition or Coordination Poisoning .

-

Diagnosis: The active species

is unstable at room temperature over long periods. -

Solution: Implement a "Double Addition" strategy. Add 1.5 equiv of reagents at

, stir for 4 hours, then cool and add another 1.0 equiv. -

Alternative: If the substrate is electron-deficient (e.g.,

-substituted cinnamyl ring), switch to Shi’s Reagent (

Q: I see a major side product that looks methylated. How do I stop this? A: You are observing N-methylation or N-alkylation .

-

Cause: Zinc carbenoids are electrophilic alkylating agents.[1] If the nitrogen lone pair is accessible, it will attack the methylene source instead of the alkene.

-

Solution: Increase the steric bulk or electron-withdrawing nature of your protecting group.

-

Good: Boc (tert-butoxycarbonyl) or Cbz.

-

Best: Tosyl (Ts) or Nosyl (Ns).[2] Sulfonamides render the nitrogen non-nucleophilic and prevent alkylation completely [2].

-

Category 2: Stereoselectivity Issues

Q: I need the syn-cyclopropane, but I'm getting a mixture. How do I control diastereoselectivity? A: You must leverage Directed Cyclopropanation .

-

Mechanism: In allylic systems, the zinc reagent coordinates to a Lewis basic site (oxygen in carbamates/sulfonamides) to deliver the methylene from the same face.

-

Optimization:

-

Solvent Switch: Use non-coordinating solvents like DCM or Toluene . Avoid THF or Ether, as they compete with the substrate for Zinc coordination, disrupting the directing effect [3].

-

Protecting Group: An N-Boc group usually directs syn via the carbonyl oxygen. An N-Benzyl group (dibenzyl) often leads to anti products or lower selectivity due to lack of a coordinating carbonyl [4].

-

Q: Can I achieve enantioselectivity without chiral auxiliaries? A: Not easily with simple Simmons-Smith.

-

Solution: Use the Charette Asymmetric Cyclopropanation protocol adapted for amines.[3] This utilizes a chiral dioxaborolane ligand (derived from tartaric acid) added to the reaction. While originally designed for allylic alcohols, it is effective for protected allylic amines if the protecting group can coordinate (e.g., hydroxamic acid derivatives) [5].

Part 3: Data & Visualization

Comparative Optimization Table

| Variable | Condition A (Standard) | Condition B (Optimized) | Result |

| Reagent | Zn-Cu Couple + | Yield +30% (Homogeneous reaction) | |

| Protecting Group | Benzyl ( | Boc or Tosyl (Ts) | Selectivity > 10:1 dr (Directed delivery) |

| Solvent | THF | DCM or DCE | Rate Increase (No solvent competition) |

| Additives | None | DME (1.0 equiv) | Stabilizes Zn-species (optional for stability) |

Troubleshooting Logic Flow

Caption: Logic tree for diagnosing low yields in Simmons-Smith reactions of cinnamyl amines.

Reaction Mechanism: Directed Delivery

Caption: The carbonyl oxygen of the Boc group coordinates Zinc, directing the methylene insertion to the syn-face.

References

-

Shi Modification (TFA-Zn): Yang, Z.; Lorenz, J. C.; Shi, Y.[4] Tetrahedron Lett.[5]1998 , 39, 8621.

-

Protecting Group Strategy: Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B.[5] Chem. Rev.[6][7][8]2003 , 103, 977–1050.[5][7]

-

Solvent Effects: Charette, A. B.; Beauchemin, A. Org. React.2001 , 58, 1.

-

Diastereoselectivity in Allylic Amines: Chem. Commun.2004 , 2694-2695.

-

Charette Asymmetric Cyclopropanation: Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. J. Am. Chem. Soc.[5][8]1998 , 120, 11943.[5][8]

Sources

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Projects – Charette Group | Synthetic Organic Chemistry [charettelab.ca]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. sas.rochester.edu [sas.rochester.edu]

- 8. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]

Technical Support Center: Solubility Optimization for 2-Cyclopropyl-2-phenylethan-1-amine

Status: Operational Ticket ID: SOL-CPEA-001 Lead Scientist: Senior Application Scientist, Bioassay Formulation Division

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation when diluting 2-Cyclopropyl-2-phenylethan-1-amine from DMSO stock into cell culture media. How can I maintain solubility for IC50 determination?"

Technical Assessment: 2-Cyclopropyl-2-phenylethan-1-amine presents a classic medicinal chemistry challenge: it possesses a lipophilic "tail" (cyclopropyl + phenyl) attached to a basic headgroup (primary amine).

-

Predicted LogP: ~2.1 – 2.3 (Moderately Lipophilic).

-

pKa (Amine): ~9.5 – 9.8 (Predicted based on phenethylamine class).

-

Critical Failure Mode: "Kinetic Solubility Crash." When a high-concentration DMSO stock (e.g., 10 mM) is spiked into neutral buffer (pH 7.4), the local concentration exceeds the aqueous solubility limit before the molecules can disperse, leading to micro-precipitation that is often invisible to the naked eye but devastating to bioassay reproducibility.

Quick-Start Troubleshooting (FAQ Format)

Q1: Why does my compound precipitate immediately upon addition to media?

A: This is likely a pH-dependent solubility shift .

As a primary amine, your compound exists as a soluble cation (

-

Immediate Fix: Ensure you are using the Hydrochloride (HCl) salt form, not the free base. If using the free base, you must convert it or use a carrier (see Module 3).

Q2: What is the maximum recommended DMSO concentration?

A: For most mammalian cell lines (e.g., HEK293, CHO, HeLa), the "Safe Zone" is < 0.1% v/v .

-

0.1% DMSO: Generally safe (No phenotype changes).

-

0.5% DMSO: Acceptable for robust lines (Short-term assays).

-

>1.0% DMSO: Toxic. Causes membrane permeabilization and apoptosis, generating false positives.

Q3: Can I just sonicate the media to re-dissolve it?

A: No. Sonication in protein-rich media (containing FBS) can denature proteins and create stable micro-suspensions that look clear but are not true solutions. These "pseudo-solutions" yield erratic IC50 data because the drug is not bioavailable.

Decision Matrix: Solubility Strategy

Use the following logic flow to determine the correct formulation strategy for your specific assay conditions.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the compound's form (Salt vs. Free Base) and behavior in media.

Advanced Protocol: Cyclodextrin Complexation (The "Gold Standard")

If simple DMSO dilution fails, you must use 2-Hydroxypropyl-

Why HP- -CD?

-

Low Toxicity: FDA-approved excipient.

-

No pH Shock: Maintains solubility at physiological pH (7.4).

-

Stabilization: Prevents the cyclopropyl amine from aggregating.

The Protocol (Self-Validating System)

Materials:

-

2-Cyclopropyl-2-phenylethan-1-amine (Free base or HCl).

-

HP-

-CD (Research Grade, e.g., Trappsol® or Kleptose®). -

Sterile Water or PBS.

Step-by-Step Workflow:

-

Prepare Carrier Stock (20% w/v HP-

-CD):-

Weigh 2.0 g of HP-

-CD. -

Dissolve in 10 mL of sterile PBS or water.

-

Filter sterilize (0.22 µm).[1] Result: Clear, viscous solution.

-

-

Prepare Compound Stock (50 mM in DMSO):

-

Dissolve your amine in 100% DMSO to a high concentration (e.g., 50 mM).

-

-

The "Pre-Complexation" Step (Critical):

-

Do NOT add DMSO stock directly to the final media volume.

-

Take 20 µL of Compound Stock (50 mM).

-

Add slowly to 980 µL of 20% HP-

-CD Stock . -

Vortex immediately for 30 seconds.

-

Incubate at Room Temp for 15 minutes (allows inclusion complex equilibrium).

-

Intermediate Concentration: 1 mM Compound in 20% CD / 2% DMSO.

-

-

Final Dilution:

-

Dilute the Intermediate Complex 1:100 into your cell culture media.

-

Final Concentration: 10 µM Compound.

-

Final Excipients: 0.2% HP-

-CD, 0.02% DMSO. (Well within safety limits).

-

Reference Data: Solvent & Excipient Limits

Use this table to ensure your vehicle controls are valid.

| Solvent / Excipient | Max Tolerated (Cell Culture) | Mechanism of Toxicity | Solubility Power (Relative) |

| DMSO | 0.1% (Ideal) 0.5% (Max) | Membrane porosity, apoptosis | High (Dissolves almost all organics) |

| Ethanol | < 1.0% | Protein denaturation | Medium (Good for free bases) |

| HP- | 0.5% - 2.0% | Osmotic pressure (at high %) | High (Specific for lipophiles) |

| Tween-80 | < 0.01% | Cell lysis (Surfactant) | Low (Use only as last resort) |

References & Authority

-

Assay Guidance Manual (NCATS/NIH). DMSO Tolerance in Cell-Based Assays.

-

Source:

-

Relevance: Establishes the <0.1-0.5% DMSO limit as the industry standard for reproducibility.

-

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

-

Source:

-

Relevance: Validates the mechanism of HP-

-CD for encapsulating lipophilic phenyl-alkyl-amines.

-

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Source:

-

Relevance: Foundational text explaining the relationship between LogP (lipophilicity) and aqueous solubility failure.

-

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

-

Source:

-

Relevance: Supports the recommendation of HCl salt over free base for primary amines.

-

Sources

Optimizing chiral resolution of 2-Cyclopropyl-2-phenylethan-1-amine isomers

Topic: Optimizing chiral resolution of 2-Cyclopropyl-2-phenylethan-1-amine isomers Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the chiral resolution of 2-Cyclopropyl-2-phenylethan-1-amine . As a beta-substituted phenethylamine derivative, this molecule presents unique challenges due to the steric bulk of the cyclopropyl group adjacent to the chiral center (C2). Achieving high enantiomeric excess (ee) requires a rigorous, systematic approach to distinguish the spatial arrangement of the phenyl and cyclopropyl moieties.

This guide prioritizes Classical Diastereomeric Salt Resolution as the primary scale-up method, supported by Chiral HPLC for analytical validation. We also provide an Enzymatic Kinetic Resolution workflow as a high-selectivity alternative.

Module 1: Analytical Method Development (Chiral HPLC)

Status: Critical Pre-requisite User Query: "I cannot optimize the resolution without seeing the peaks. What is the best starting method?"

Standard Operating Procedure (SOP)

Before attempting chemical resolution, you must establish a baseline separation method. Beta-chiral amines often suffer from peak tailing due to interaction with residual silanols on the silica backbone.

| Parameter | Recommendation | Rationale |

| Column | Chiralpak AD-H or Chiralcel OD-H (5 µm, 4.6 x 250 mm) | Amylose/Cellulose carbamates provide the best recognition for aromatic amines [1]. |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | DEA masks silanol sites, preventing peak tailing of the primary amine [2]. |

| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |

| Detection | UV @ 210 nm and 254 nm | 210 nm captures the cyclopropyl/amine absorption; 254 nm monitors the phenyl ring. |

| Temperature | 25°C (Ambient) | Lowering to 10°C can enhance separation factors ( |

Troubleshooting Tip: If you observe broad peaks, switch the modifier from DEA to 0.1% Ethanediamine (EDA) . EDA is structurally more similar to the analyte and can offer better competitive binding to active sites.

Module 2: Classical Resolution via Diastereomeric Crystallization

Status: Primary Workflow User Query: "Which resolving agent should I use, and how do I prevent the salt from oiling out?"

Mechanism of Action

The resolution relies on the formation of diastereomeric salts.[1][][3] The chiral center at C2 is sterically crowded. We utilize Tartaric Acid derivatives because their rigid dicarboxylic structure creates a "molecular pincer" effect, often crystallizing better with bulky amines than flexible acids like Mandelic acid [3].

Step-by-Step Screening Protocol

Step 1: The Screen (Micro-scale)

-

Prepare 0.1 mmol of racemic amine in 4 separate vials.

-

Add 0.1 mmol (1.0 eq) of the following acids:

-

(L)-(+)-Tartaric acid

-

(D)-(-)-Tartaric acid

-

(S)-(+)-Mandelic acid

-

(-)-Dibenzoyl-L-tartaric acid (DBTA)

-

-

Dissolve in minimal Ethanol (EtOH) or Methanol (MeOH) at 60°C.

-

Cool slowly to room temperature (RT) over 4 hours.

Step 2: Evaluation

-

Crystals formed: Filter and check ee of the solid (salt) and liquor (free base).

-

No crystals: Add anti-solvent (Diisopropyl ether or Hexane) dropwise until turbid.

-

Oil formed: Re-heat and add a seed crystal (if available) or scratch the glass. See Troubleshooting below.

Visual Workflow: Decision Tree

Figure 1: Decision matrix for the classical resolution of chiral amines. Follow the path based on physical observation of the salt formation.

Module 3: Troubleshooting Common Issues

Issue 1: "The salt comes out as a sticky oil, not a crystal."

Diagnosis: This is common with cyclopropyl amines due to high lipophilicity and low melting points of the salts. Corrective Actions:

-

Change Solvent Polarity: If using pure EtOH, switch to EtOH:Water (95:5) . A small amount of water often aids lattice formation for tartrate salts [4].

-

Switch Acid: If Tartaric acid oils out, switch to Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups provide pi-stacking interactions with the phenyl ring of your amine, stabilizing the crystal lattice.

-

Mechanical Stress: Sonicate the oily mixture for 5 minutes. This often induces nucleation.

Issue 2: "I have crystals, but the ee is only 40%."

Diagnosis: You have formed a conglomerate or the eutectic composition is unfavorable. Corrective Actions:

-

Recrystallization: Do not discard. Recrystallize the salt from the same solvent. The ee usually jumps significantly (e.g., 40% -> 80% -> >98%) in subsequent rounds (The "S-curve" of purification).

-

The "Pope Peachy" Method: If ee stays low, use 0.5 eq of resolving agent instead of 1.0 eq. This forces the formation of the less soluble diastereomer preferentially [5].

Module 4: Enzymatic Kinetic Resolution (Alternative)

Status: High Selectivity Option User Query: "Crystallization failed. Is there a biocatalytic route?"

If chemical resolution fails, Lipase-catalyzed acylation is highly effective for primary amines.

Protocol:

-

Enzyme: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).[4][5]

-

Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate .

-

Conditions: Stir racemic amine (100 mg) with CALB (50 mg) in Ethyl Acetate (5 mL) at 30°C.

-

Mechanism: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-amine free [6].

-

Separation: Acid/Base extraction.

Figure 2: Kinetic resolution workflow using CALB lipase.

References

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[8][9][10][11] Chemical Society Reviews. Link

-

Ye, J., et al. (2021).[8] Optimization of mobile phase additives for the separation of chiral amines. Journal of Chromatography A. Link

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

-

Saigo, K., et al. (1996). Resolution of amines using tartaric acid derivatives: The role of solvent. Bulletin of the Chemical Society of Japan. Link

-

Pope, W. J., & Peachey, S. J. (1899). The application of stereochemical principles to resolution. Journal of the Chemical Society. Link

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link

Sources

- 1. stereoelectronics.org [stereoelectronics.org]

- 3. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. researchgate.net [researchgate.net]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. yakhak.org [yakhak.org]

Technical Support Center: Synthesis of 2-Cyclopropyl-2-phenylethan-1-amine Derivatives

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-phenylethan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this unique class of compounds. The presence of a bulky cyclopropyl group adjacent to a phenyl ring introduces significant steric hindrance, which can often lead to low yields, incomplete reactions, and difficulty in achieving desired stereoselectivity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is intended to help you quickly identify and resolve common issues related to steric hindrance.

Q1: My reductive amination of cyclopropyl phenyl ketone with ammonia (or a primary amine) is resulting in low yields of the desired 2-Cyclopropyl-2-phenylethan-1-amine. What are the likely causes and how can I improve the conversion?

A1: Low yields in the reductive amination of sterically hindered ketones like cyclopropyl phenyl ketone are a frequent challenge. The primary reason is the steric bulk of both the cyclopropyl and phenyl groups impeding the initial formation of the imine intermediate and/or the subsequent reduction.

Troubleshooting Steps:

-

Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be effective for reducing the sterically hindered imine.[1][2]

-

Recommendation: Switch to a more reactive or specialized reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less basic and can be used in a one-pot procedure.[3] For particularly stubborn cases, consider 2-picoline borane, which has shown success with hindered ketones and amines.[4]

-

-

Reaction Conditions for Imine Formation: Incomplete imine formation is a major bottleneck.

-

Recommendation: To drive the equilibrium towards the imine, remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

-

Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, be cautious as strong acids can lead to unwanted side reactions.

-

-

Stepwise vs. One-Pot Procedure: A one-pot reductive amination might not be optimal for this hindered system.

-

Temperature and Reaction Time:

-

Recommendation: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] Similarly, extending the reaction time may be necessary for the reaction to reach completion. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.

-

Q2: I am observing significant amounts of unreacted starting materials (ketone and amine) even after prolonged reaction times. What can I do?

A2: The recovery of starting materials points towards an insufficiently reactive system, likely due to steric hindrance preventing the initial nucleophilic attack of the amine on the ketone.[6]

Troubleshooting Steps:

-

Lewis Acid Activation: The electrophilicity of the ketone's carbonyl carbon can be enhanced by a Lewis acid.[7]

-

Recommendation: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) to the reaction mixture. The Lewis acid coordinates to the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

-

-

Solvent Effects: The choice of solvent can influence reaction rates.

-

Recommendation: While polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reductive aminations with NaBH(OAc)₃, you might explore more polar solvents like tetrahydrofuran (THF) to improve the solubility of reagents and potentially stabilize charged intermediates.[3][5]

-

Q3: My attempts at asymmetric synthesis are yielding a racemic or nearly racemic mixture of the chiral amine. How can I improve enantioselectivity?

A3: Achieving high enantioselectivity in the synthesis of sterically hindered chiral amines is a significant challenge. The bulky substituents can interfere with the ability of a chiral catalyst or auxiliary to effectively control the stereochemical outcome.

Troubleshooting Steps:

-

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric addition to imines.[8][9]

-

Recommendation: Screen a variety of chiral phosphoric acid catalysts. The steric and electronic properties of the catalyst are crucial for effective stereocontrol. The choice of solvent can also significantly impact enantioselectivity in these systems.[8]

-

-

Use of Chiral Auxiliaries: An alternative approach is to use a chiral auxiliary.

-

Recommendation: React the ketone with a chiral hydrazine, such as (R)- or (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP/SAMP), to form a chiral hydrazone. Subsequent diastereoselective addition of a nucleophile (e.g., an organometallic reagent to a related precursor) followed by removal of the auxiliary can provide the desired enantiomer of the amine.

-

-

Biocatalysis with Transaminases: Transaminases are enzymes that can catalyze the asymmetric amination of ketones with high enantioselectivity.[10]

Frequently Asked Questions (FAQs)

Q: Why is the cyclopropyl group considered "bulky" in this context?

A: While the cyclopropyl group is small in terms of the number of carbon atoms, its rigid, three-dimensional structure occupies a significant amount of space around the reaction center. This rigidity, combined with the adjacent phenyl group, creates a sterically demanding environment that hinders the approach of reagents. The strain in the cyclopropane ring also influences its electronic properties and reactivity.[11][12]

Q: Are there alternative synthetic routes to 2-Cyclopropyl-2-phenylethan-1-amine derivatives that avoid the direct amination of a hindered ketone?

A: Yes, several alternative strategies can be employed:

-

Addition of an Organometallic Reagent to an Imine: One could form an imine from benzaldehyde and then perform a nucleophilic addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide). However, this can also be challenging due to the steric hindrance of the incoming nucleophile.

-

Kulinkovich-Szymoniak Reaction: This reaction allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(II) species and a Lewis acid.[13] This could be a viable route starting from an appropriate nitrile precursor.

-

Curtius or Hofmann Rearrangement: Starting from a carboxylic acid derivative (e.g., 2-cyclopropyl-2-phenylacetic acid), a Curtius or Hofmann rearrangement can be used to form the amine with one fewer carbon atom. This would require a different starting material but can be an effective way to install the amine group.

Q: How can I confirm the absolute stereochemistry of my chiral amine product?

A: The most definitive method for determining the absolute stereochemistry is single-crystal X-ray crystallography. If you can obtain a suitable crystal of your amine product or a derivative, this will provide unambiguous proof of its three-dimensional structure. Other methods include comparison of optical rotation values with known compounds in the literature or derivatization with a chiral reagent to form diastereomers that can be distinguished by NMR spectroscopy.

Experimental Protocols & Data

Protocol: Optimized Reductive Amination of Cyclopropyl Phenyl Ketone using Sodium Triacetoxyborohydride

This protocol is a starting point and may require further optimization for specific substrates.

-

To a solution of cyclopropyl phenyl ketone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the primary amine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-Cyclopropyl-2-phenylethan-1-amine derivative.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Cyclopropyl Phenyl Ketone

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | NaBH₄ | Methanol | 25 | 24 | < 10 |

| 2 | NaBH₃CN | Methanol/AcOH | 25 | 24 | 35 |

| 3 | NaBH(OAc)₃ | DCE | 25 | 12 | 85 |

| 4 | NaBH(OAc)₃ | DCE | 50 | 6 | > 95 |

| 5 | 2-Picoline Borane | THF | 60 | 8 | 92 |

Data is illustrative and based on typical outcomes for sterically hindered systems.

Visualizing Steric Hindrance and Catalytic Solutions

Diagram 1: Steric Hindrance in Imine Formation

Caption: Steric clash hindering amine attack and its mitigation by Lewis acid activation.

Diagram 2: Asymmetric Induction with a Chiral Catalyst

Caption: Chiral catalyst guiding nucleophilic attack for enantioselective synthesis.

References

- Antilla, J. C., & G. Li, F. R. Fronczek. (2008). An enantioselective addition of alcohols to imines proceeds in the presence of a catalytic amount of a chiral phosphoric acid catalyst to give the respective chiral N,O-aminals in excellent yield and enantioselectivity. J. Am. Chem. Soc., 130, 12216-12217.

-

Li, C. J., & Wei, C. (2002). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 99(Suppl 4), 1-5. [Link]

- BenchChem. (2025).

- Various Authors. (n.d.). Chapter X: Imine Additions. Classics in Asymmetric Synthesis.

-

Reddy, R. P., & Kumar, A. (2021). Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters. Chemical Communications, 57(84), 10973-10976. [Link]

-

Bloch, R. (2007). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 107(12), 5473-5539. [Link]

-

Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

-

Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]

-

Green, A. P., & Turner, N. J. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. Chemistry – A European Journal, e202400858. [Link]

-

Various Authors. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

-

Ishihara, K., & Nakano, K. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 356-363. [Link]

-

Thomson, R. J., & Toste, F. D. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society, 137(45), 14263–14266. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

-

Mielniczak, A., & Młynarski, J. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3788. [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

-

Various Authors. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

-

Various Authors. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Various Authors. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

Various Authors. (2025, August 10). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]

-

Smith, S. W. (2017). Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. Curate ND. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

-

Craig, A. J., Cording, A. P., Gilmer, S. C. L., Henneveld, J. S., Gai, S., Harker, O. H., Lucas, N. T., & Hawkins, B. C. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, 10(1), 1-6. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]

- 9. Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 13. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

Technical Support Center: Stabilization of 2-Cyclopropyl-2-phenylethan-1-amine Free Base

Introduction: Welcome to the technical support guide for 2-Cyclopropyl-2-phenylethan-1-amine. This molecule is a valuable chiral building block in modern drug discovery and development, notable for its unique combination of a phenyl ring, a cyclopropyl moiety, and a primary amine at a stereocenter.[1] However, the very features that make it synthetically useful also render its free base form inherently susceptible to degradation. This guide provides an in-depth analysis of the instability mechanisms and offers robust, field-proven solutions to ensure the long-term integrity of your material. Our objective is to move beyond simple instructions and explain the fundamental chemistry behind these recommendations, empowering you to make informed decisions during your research.

Section 1: Understanding the Inherent Instability

The stability challenges of 2-Cyclopropyl-2-phenylethan-1-amine free base are not random; they are a direct consequence of its molecular architecture. Three key structural features are the primary drivers of degradation.

Caption: Key structural features driving the instability of the free base.

-

Primary Amine (-NH₂): As a free base, the nitrogen's lone pair of electrons makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity makes it highly susceptible to attack by atmospheric oxygen (oxidation) and carbon dioxide (carbamate formation).[2][3]

-

Benzylic Position (α-Carbon): The C-H bond on the carbon adjacent to the phenyl ring is activated. Its cleavage during oxidation is favored because the resulting radical or cationic intermediate is stabilized by resonance with the phenyl ring.[4] This often serves as the initiation point for oxidative degradation, leading to the formation of imines and subsequently, carbonyl compounds.[4][5]

-

Chiral Center: The stereogenic carbon's configuration is at risk. Any chemical transformation that temporarily removes the C-H bond or converts the carbon to an sp²-hybridized state (like imine formation) can lead to a loss of stereochemical purity, a process known as racemization.[6][7]

Section 2: Troubleshooting Guide & FAQs

This section addresses common observations and issues encountered by researchers working with 2-Cyclopropyl-2-phenylethan-1-amine free base.

Q1: My previously colorless amine oil has turned yellow or brown upon storage. What is causing this discoloration? A: This is a classic sign of oxidative degradation. The primary amine is likely being oxidized to the corresponding imine, which can then participate in further reactions to form a complex mixture of colored byproducts.[8] The initial oxidation product is often a transient aldimine, formed by the cleavage of an α-C–H bond.[4] This process is accelerated by exposure to air (oxygen), light, and even trace metal impurities.

Q2: I've observed a decrease in the enantiomeric excess (e.e.) of my sample over time. Why is my chiral amine racemizing? A: Racemization is occurring, meaning the (R)- and (S)-enantiomers are equilibrating, leading to a loss of optical purity. This can happen through several mechanisms, but it is often linked to the same oxidative pathway described above.[7] The formation of an achiral imine intermediate, followed by non-stereoselective hydrolysis back to the amine, is a common route.[7] Additionally, some metal catalysts or harsh pH conditions can facilitate racemization even without significant oxidation.[9][10]